![molecular formula C4H14N3O2S2+ B12351596 diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
diazanium;2-[dithiocarboxy(methyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazanium;2-[dithiocarboxy(methyl)amino]acetate is a complex organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (R−N+≡N) attached to an organic moiety. The specific structure of this compound includes a dithiocarboxy group and a methylamino group, making it a unique and versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;2-[dithiocarboxy(methyl)amino]acetate typically involves the reaction of an aromatic amine with nitrous acid in the presence of a strong acid like hydrochloric acidThe reaction conditions are usually mild, and the process can be carried out at low temperatures to ensure the stability of the diazonium compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Diazanium;2-[dithiocarboxy(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be replaced by various nucleophiles, leading to the formation of a wide range of products
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as halides, cyanides, and hydroxides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, azo compounds, and various functionalized derivatives. These products are valuable in different fields, including dye manufacturing, pharmaceuticals, and materials science .
Scientific Research Applications
Diazanium;2-[dithiocarboxy(methyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diazanium;2-[dithiocarboxy(methyl)amino]acetate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with aromatic compounds. This reactivity makes it a valuable tool in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazonium salts such as benzenediazonium chloride and p-toluenediazonium sulfate. These compounds share the diazonium functional group but differ in their specific structures and reactivity .
Uniqueness
Diazanium;2-[dithiocarboxy(methyl)amino]acetate is unique due to the presence of the dithiocarboxy and methylamino groups, which impart distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, including advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C4H14N3O2S2+ |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
diazanium;2-[dithiocarboxy(methyl)amino]acetate |
InChI |
InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3/p+1 |
InChI Key |
BNZQESGTMHPWNZ-UHFFFAOYSA-O |
Canonical SMILES |
CN(CC(=O)[O-])C(=S)S.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)

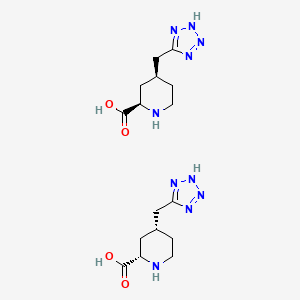
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
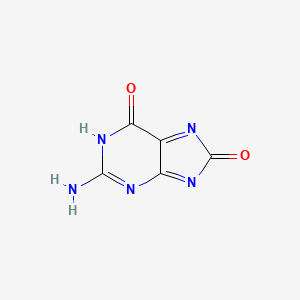

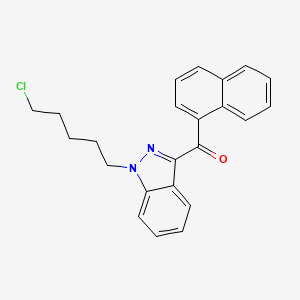
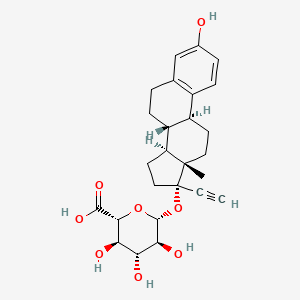
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)

![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
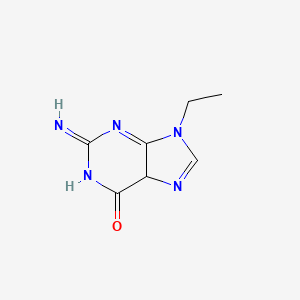
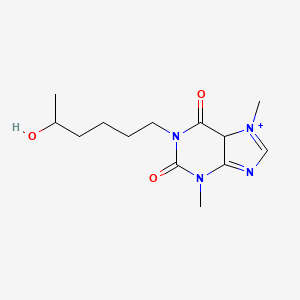
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)
